Hemoglobin Las Palmas is a variant of hemoglobin characterized by a specific amino acid substitution in the beta globin chain. This variant was first identified in two members of a family residing in the Canary Islands, Spain. The substitution occurs at position 49 of the beta chain, where serine is replaced by phenylalanine (beta49(CD8)Ser→Phe) . Hemoglobin Las Palmas is classified as a structural variant of hemoglobin, which can affect its stability and function.
Hemoglobin Las Palmas falls under the category of hemoglobin variants, specifically those resulting from mutations in the globin genes. It is categorized based on its structure and function, which can diverge from normal hemoglobin A due to amino acid substitutions that can influence oxygen binding and stability.
The synthesis of Hemoglobin Las Palmas involves typical pathways of hemoglobin production but is distinguished by its unique mutation. The process begins with the transcription of the globin genes followed by translation into polypeptide chains that form the hemoglobin molecule.
The molecular structure of Hemoglobin Las Palmas consists of four polypeptide chains: two alpha and two beta chains, along with four heme groups that contain iron ions essential for oxygen binding.
Hemoglobin Las Palmas participates in typical biochemical reactions associated with normal hemoglobins but may exhibit altered kinetics due to its structural differences.
The mechanism by which Hemoglobin Las Palmas functions involves its ability to bind oxygen and transport it throughout the body while also facilitating carbon dioxide removal.
Hemoglobin Las Palmas shares many physical and chemical properties with standard hemoglobins but has unique characteristics due to its mutation.
Hemoglobin Las Palmas has implications primarily in clinical settings related to hematology and genetics.
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7